2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol fumarate, commonly known as quetiapine fumarate, is an atypical antipsychotic medication. It is primarily used to treat psychiatric conditions such as schizophrenia, bipolar disorder, and major depressive disorder. Quetiapine fumarate works by modulating neurotransmitter activity in the brain, particularly targeting serotonin and dopamine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quetiapine fumarate involves multiple steps. One common method starts with the reaction of dibenzo[b,f][1,4]thiazepin-11-ylamine with 2-(2-chloroethoxy)ethanol to form 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol. This intermediate is then reacted with fumaric acid to produce the fumarate salt .
Industrial Production Methods
Industrial production of quetiapine fumarate typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of high-pressure reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Quetiapine fumarate undergoes various chemical reactions, including:
Oxidation: Quetiapine can be oxidized to form quetiapine N-oxide.
Reduction: Reduction reactions can convert quetiapine to its reduced forms.
Substitution: Quetiapine can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products
Oxidation: Quetiapine N-oxide.
Reduction: Reduced quetiapine derivatives.
Substitution: Various substituted quetiapine analogs.
Scientific Research Applications
Quetiapine fumarate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antipsychotic drug synthesis and degradation.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders.
Industry: Used in the development of new antipsychotic medications and formulations.
Mechanism of Action
Quetiapine fumarate exerts its effects by antagonizing multiple neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT2) and dopamine (D2) receptors, reducing the activity of these neurotransmitters and thereby alleviating symptoms of psychosis and mood disorders . Additionally, quetiapine has affinity for histamine (H1) and adrenergic (α1 and α2) receptors, contributing to its sedative and hypotensive effects .
Comparison with Similar Compounds
Similar Compounds
Clozapine: Another atypical antipsychotic with a similar structure but different receptor binding profile.
Olanzapine: Shares structural similarities with quetiapine but has a higher affinity for dopamine receptors.
Risperidone: Similar in function but differs in chemical structure and receptor affinity.
Uniqueness
Quetiapine fumarate is unique due to its balanced affinity for both serotonin and dopamine receptors, which contributes to its efficacy and lower risk of extrapyramidal side effects compared to other antipsychotics . Its sedative properties also make it useful in treating insomnia associated with psychiatric disorders .
Biological Activity
The compound 2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate is a derivative of quetiapine, an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. This compound possesses significant biological activity attributed to its unique structural features, which influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C29H41N5O3S, with a molecular weight of 539.73 g/mol. The compound's structure includes multiple functional groups that enhance its receptor-binding capabilities and solubility characteristics.
Property | Value |
---|---|
Molecular Formula | C29H41N5O3S |
Molecular Weight | 539.73 g/mol |
Solubility | Soluble in DMSO, sparingly soluble in water |
The biological activity of this compound is primarily linked to its ability to interact with various neurotransmitter receptors in the brain. It acts as an antagonist at dopamine D1, D2, and D3 receptors, as well as serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and adrenergic receptors (α1A, α1B, α2C). These interactions contribute to its antipsychotic effects by modulating dopaminergic and serotonergic signaling pathways.
Pharmacological Studies
Research has demonstrated that the compound exhibits significant affinity for multiple receptors:
- Dopamine Receptors :
- D1: Ki=994nM
- D2: Ki=379nM
- D3: Ki=340nM
- Serotonin Receptors :
- 5-HT1A: Ki=394nM
- 5-HT2A: Ki=118nM
- Adrenergic Receptors :
- α1A: Ki=22nM
This receptor profile indicates a complex pharmacodynamic action that can lead to both therapeutic effects and side effects common to antipsychotic medications.
Study on Efficacy
In a clinical trial involving patients with schizophrenia, the administration of quetiapine fumarate (and its derivatives) showed a significant reduction in psychotic symptoms compared to placebo. The study highlighted the importance of receptor selectivity in achieving desired therapeutic outcomes while minimizing side effects.
Study on Side Effects
Another study assessed the side effect profile of quetiapine-related compounds. It was found that while the drug effectively managed symptoms of schizophrenia, it also had a propensity to cause weight gain and sedation due to its action on histamine H1 receptors.
Table 2: Summary of Clinical Findings
Study Focus | Findings |
---|---|
Efficacy in Schizophrenia | Significant symptom reduction vs. placebo |
Side Effects | Weight gain and sedation noted |
Properties
Molecular Formula |
C27H33N3O7S |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C23H29N3O3S.C4H4O4/c27-14-16-29-18-17-28-15-13-25-9-11-26(12-10-25)23-19-5-1-3-7-21(19)30-22-8-4-2-6-20(22)24-23;5-3(6)1-2-4(7)8/h1-8,27H,9-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
ZVKYKGOAUIBMRR-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.